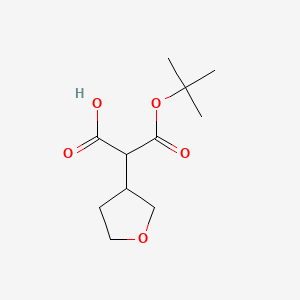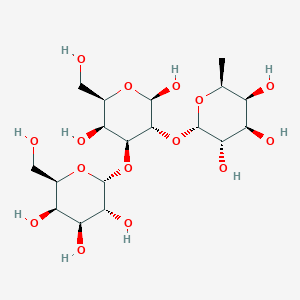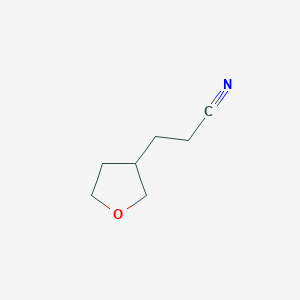![molecular formula C10H15NO2 B15061922 ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often employ photoredox catalysis and other advanced organic synthesis strategies to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry.
Bicyclo[3.1.0]hexanes: These compounds are closely related and often used as building blocks in medicinal chemistry.
Uniqueness
Ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate is unique due to its specific bicyclic structure and the presence of an azabicyclo group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-azabicyclo[3.1.0]hexan-1-yl)prop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9(12)3-4-10-5-8(10)6-11-7-10/h3-4,8,11H,2,5-7H2,1H3/b4-3+ |
InChI-Schlüssel |
SITOOFONRFMENH-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C12CC1CNC2 |
Kanonische SMILES |
CCOC(=O)C=CC12CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10S,13S,14S,17R)-17-(2-acetoxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B15061848.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)

![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione](/img/structure/B15061888.png)





![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
